6-amino-5-ethyl-1H-pyrimidine-2-thione
CAS No.: 158495-86-4
Cat. No.: VC21176831
Molecular Formula: C6H9N3S
Molecular Weight: 155.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 158495-86-4 |
---|---|
Molecular Formula | C6H9N3S |
Molecular Weight | 155.22 g/mol |
IUPAC Name | 6-amino-5-ethyl-1H-pyrimidine-2-thione |
Standard InChI | InChI=1S/C6H9N3S/c1-2-4-3-8-6(10)9-5(4)7/h3H,2H2,1H3,(H3,7,8,9,10) |
Standard InChI Key | HTQFZPJJBQIULO-UHFFFAOYSA-N |
SMILES | CCC1=C(NC(=S)N=C1)N |
Canonical SMILES | CCC1=C(NC(=S)N=C1)N |
Introduction
Chemical Structure and Physical Properties
Molecular Structure
6-Amino-5-ethyl-1H-pyrimidine-2-thione features a pyrimidine ring with an amino group at position 6, an ethyl substituent at position 5, and a thione (C=S) group at position 2. The molecular formula of this compound is C6H9N3S, with a calculated molecular weight of approximately 155.22 g/mol.
Spectroscopic Characteristics
The spectroscopic properties of 6-amino-5-ethyl-1H-pyrimidine-2-thione can be predicted based on similar compounds documented in the literature. For aminopyrimidine thiones, characteristic spectral features include:
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IR Spectroscopy: Expected absorption bands include:
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NH stretching: 3300-3400 cm⁻¹
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C=S stretching: 1200-1250 cm⁻¹
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C=N stretching: 1600-1650 cm⁻¹
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¹H-NMR Spectroscopy: Expected signals would include:
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NH proton: 12-13 ppm (singlet, exchangeable with D₂O)
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NH₂ protons: 5-6 ppm (singlet, exchangeable with D₂O)
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Ethyl CH₂: 2.0-2.5 ppm (quartet)
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Ethyl CH₃: 1.0-1.5 ppm (triplet)
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Aromatic proton: 7-8 ppm (singlet)
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Similar compounds like 6-amino-7-methyl-4-(1H-pyrrol-2-yl)-2-thioxo-2,6-dihydropyrido[4,3-d]pyrimidin-5(1H)-one show characteristic IR bands at 3410, 3312 cm⁻¹ (NH), and 1217 cm⁻¹ (C=S) .
Synthesis Methods
From Thiourea Derivatives
One potential route involves the condensation of ethyl-substituted β-keto esters or β-keto nitriles with thiourea under basic conditions, followed by cyclization to form the pyrimidine ring. This approach is similar to established methods for synthesizing various aminopyrimidine thiones .
Functionalization of Pre-existing Pyrimidines
Biological Activity and Applications
Anticancer Activity
Thione derivatives, including pyrimidine thiones, have been investigated as potential anticancer agents . The thione group often plays a crucial role in the cytotoxic activity of these compounds, potentially through interaction with cellular proteins or DNA.
Antimicrobial Activity
Pyrimidine derivatives containing amino and thione functional groups frequently exhibit antimicrobial activity against various bacterial and fungal strains. The structural features of 6-amino-5-ethyl-1H-pyrimidine-2-thione suggest potential antimicrobial properties.
Enzyme Inhibition
Several pyrimidine thione derivatives have been reported to inhibit specific enzymes involved in various disease pathways. The 6-amino-5-ethyl-1H-pyrimidine-2-thione structure may confer inhibitory activity against certain enzymes, potentially making it valuable for drug development.
Pharmaceutical Relevance
The 6-amino-5-ethyl-1H-pyrimidine-2-thione scaffold could serve as a valuable intermediate in medicinal chemistry for the synthesis of more complex bioactive molecules. The literature indicates that aminopyrimidine thiones can be useful precursors for constructing fused heterocyclic systems with enhanced biological activities .
Chemical Applications
Beyond biological applications, pyrimidine thiones have been utilized in:
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Coordination chemistry: As ligands for metal complexes
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Materials science: As components in specialized polymers or materials
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Analytical chemistry: As reagents for metal ion detection
Structure-Activity Relationship
Key Structural Features
The potential biological activity of 6-amino-5-ethyl-1H-pyrimidine-2-thione can be attributed to several key structural features:
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The thione group (C=S): Often contributes to binding with biological targets through hydrogen bonding and serves as a soft nucleophile for interactions with metal ions or electrophilic centers in biological molecules.
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The amino group: Provides potential for hydrogen bonding as both donor and acceptor, enhancing interactions with receptor sites.
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The ethyl substituent: Contributes hydrophobicity, which may enhance membrane permeability and influence binding to hydrophobic pockets in target proteins.
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The pyrimidine ring: Offers a planar, aromatic scaffold that can participate in π-π stacking interactions with aromatic amino acid residues in proteins.
Comparison with Related Compounds
Structural variations among pyrimidine thione derivatives significantly influence their biological activities. For instance, the position of substituents on the pyrimidine ring can dramatically affect the binding affinity to biological targets. The following table compares key structural features of 6-amino-5-ethyl-1H-pyrimidine-2-thione with related compounds mentioned in the literature:
Analytical Methods for Characterization
Spectroscopic Analysis
For comprehensive characterization of 6-amino-5-ethyl-1H-pyrimidine-2-thione, the following analytical techniques would be valuable:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H-NMR and ¹³C-NMR would provide detailed structural information. For similar compounds, NMR analysis has been crucial for structure confirmation. For example, the literature reports detailed NMR data for related compounds such as 6-amino-7-methyl-4-(1H-pyrrol-2-yl)-2-thioxo-2,6-dihydropyrido[4,3-d]pyrimidin-5(1H)-one, which showed characteristic signals for NH at δ 13.04 ppm and NH₂ at δ 5.52 ppm .
Mass Spectrometry
Mass spectrometry would confirm the molecular weight and provide fragmentation patterns characteristic of the structure. The molecular ion peak would be expected at m/z 155, corresponding to the molecular formula C6H9N3S.
Infrared Spectroscopy
IR spectroscopy would confirm the presence of key functional groups such as the amino group (NH₂) and the thione group (C=S). Based on data from related compounds, characteristic absorption bands would be expected around 3300-3400 cm⁻¹ for NH/NH₂ stretching and 1200-1250 cm⁻¹ for C=S stretching .
Crystallographic Analysis
X-ray crystallography would provide definitive structural information, including bond lengths, angles, and crystal packing arrangements. This technique has been valuable for characterizing similar pyrimidine derivatives.
Chromatographic Methods
HPLC and thin-layer chromatography (TLC) would be useful for assessing the purity of synthesized 6-amino-5-ethyl-1H-pyrimidine-2-thione and monitoring reaction progress during synthesis.
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